molecular formula C30H16N2 B13749314 4,4'-(Pyrene-1,6-diyl)dibenzonitrile

4,4'-(Pyrene-1,6-diyl)dibenzonitrile

Cat. No.: B13749314
M. Wt: 404.5 g/mol
InChI Key: UFEUFHJWXQCBHX-UHFFFAOYSA-N
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Description

4,4’-(Pyrene-1,6-diyl)dibenzonitrile is an organic compound with the molecular formula C30H16N2 and a molecular weight of 404.46 g/mol . This compound is characterized by the presence of a pyrene core linked to two benzonitrile groups at the 1 and 6 positions. It is known for its unique optical and electronic properties, making it a valuable material in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-(Pyrene-1,6-diyl)dibenzonitrile typically involves the reaction of pyrene with benzonitrile derivatives under specific conditions. One common method includes the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, where pyrene is reacted with 4-bromobenzonitrile in the presence of a palladium catalyst and a base . The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, and at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of 4,4’-(Pyrene-1,6-diyl)dibenzonitrile may involve large-scale synthesis using similar palladium-catalyzed cross-coupling reactions. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions

4,4’-(Pyrene-1,6-diyl)dibenzonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of pyrenequinone derivatives.

    Reduction: Reduction reactions can convert the nitrile groups to amines using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4,4’-(Pyrene-1,6-diyl)dibenzonitrile has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 4,4’-(Pyrene-1,6-diyl)dibenzonitrile involves its interaction with molecular targets through its aromatic and nitrile groups. The compound can participate in π-π stacking interactions, hydrogen bonding, and coordination with metal ions. These interactions influence its electronic properties and make it suitable for applications in optoelectronics and sensing .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,4’-(Pyrene-1,6-diyl)dibenzonitrile is unique due to its pyrene core, which imparts distinct photophysical properties such as high fluorescence quantum yield and stability. This makes it particularly valuable in applications requiring strong and stable fluorescence, such as OLEDs and bioimaging .

Properties

Molecular Formula

C30H16N2

Molecular Weight

404.5 g/mol

IUPAC Name

4-[6-(4-cyanophenyl)pyren-1-yl]benzonitrile

InChI

InChI=1S/C30H16N2/c31-17-19-1-5-21(6-2-19)25-13-9-23-12-16-28-26(22-7-3-20(18-32)4-8-22)14-10-24-11-15-27(25)29(23)30(24)28/h1-16H

InChI Key

UFEUFHJWXQCBHX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C=CC3=C4C2=C1C=CC4=C(C=C3)C5=CC=C(C=C5)C#N)C6=CC=C(C=C6)C#N

Origin of Product

United States

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